![molecular formula C8H15ClFN B13496573 6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Fluoromethyl)spiro[33]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C₈H₁₅FN·HCl It is a spirocyclic amine, characterized by a unique spiro[33]heptane structure with a fluoromethyl group attached to the second carbon and an amine group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the fluoromethyl group: This step involves the fluorination of a methyl group using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the hydrochloride salt: The final step involves the treatment of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium methoxide in appropriate solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptan-2-amine hydrochloride: Lacks the fluoromethyl group, making it less versatile in certain chemical reactions.
6-(Benzyloxy)spiro[3.3]heptan-2-amine hydrochloride: Contains a benzyloxy group instead of a fluoromethyl group, leading to different chemical properties and applications.
6-(Aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol hydrochloride:
Uniqueness
6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical transformations and research applications, distinguishing it from other similar spirocyclic amines.
Properties
Molecular Formula |
C8H15ClFN |
|---|---|
Molecular Weight |
179.66 g/mol |
IUPAC Name |
6-(fluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H14FN.ClH/c9-5-6-1-8(2-6)3-7(10)4-8;/h6-7H,1-5,10H2;1H |
InChI Key |
YVKPGDLDXGUOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)N)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


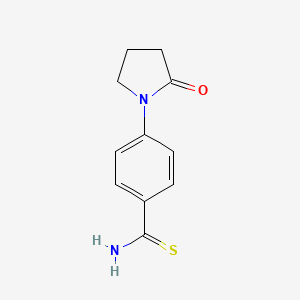
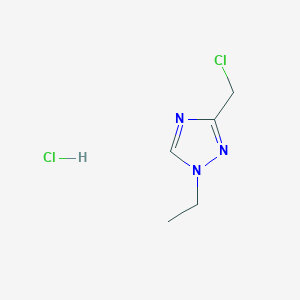
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
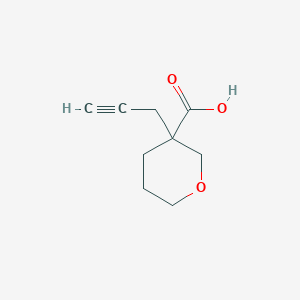
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
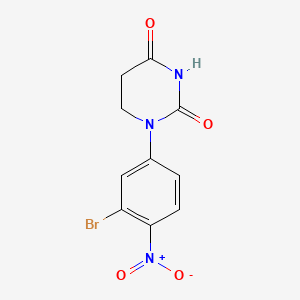
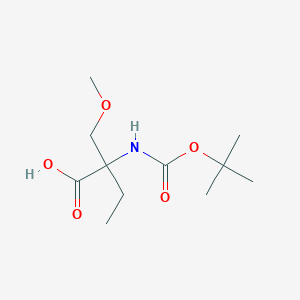
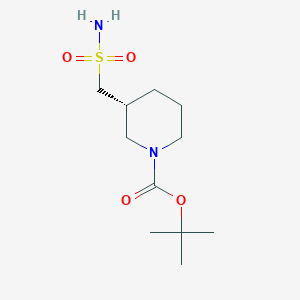
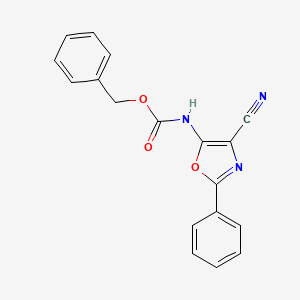
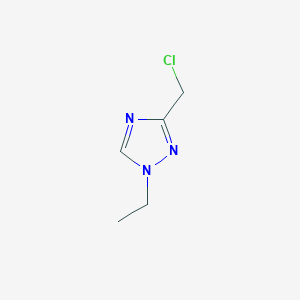
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
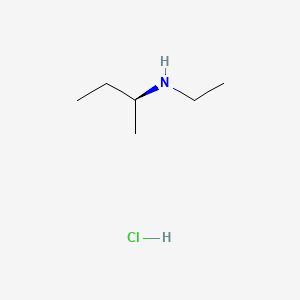
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
